molecular formula C19H28N2O5 B7980346 Z-Val-Leu-OH

Z-Val-Leu-OH

Cat. No. B7980346
M. Wt: 364.4 g/mol
InChI Key: ABNKBDCDDUXJCU-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Val-Leu-OH is a useful research compound. Its molecular formula is C19H28N2O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Z-Pro-Leu-Trp, closely related to Z-Val-Leu-OH, exhibited inhibitory activity against angiotensin I-converting enzyme, which is significant in controlling hypertension (Maruyama et al., 1987).

  • Z-Val-Lysinal, a derivative, was identified as a potent competitive inhibitor for Achromobacter protease I, a lysine-specific serine protease (Masaki et al., 1992).

  • Z-Val-Leu-OMe showed strong repellent activity against Aedes aegypti (mosquito) and Blattella germanica (cockroach), indicating its potential use in pest control (Okada et al., 1984).

  • The octapeptide Z-(Me)Leu-Val-(Me)Leu-Ala-D-Ala-(Me)Leu-(Me)Leu-(Me)Val-OBu was synthesized for studies related to the cyclosporin, an immunosuppressant (Galpin et al., 1988).

  • Z-(L-Val)(n)-OH, a valine-based oligopeptide, was used to create stable organogels and to template complex titania architectures, demonstrating potential applications in materials science (Mantion & Taubert, 2007).

  • In the context of NMR spectroscopy, specific labeling of Leu and Val methyl groups in proteins has facilitated studies of high molecular weight proteins (Hu et al., 2012).

  • Z-Val-Cys(Bzl)-Cys(Bzl)-Asn-OTMB, a tetrapeptide, was synthesized via papain-catalyzed reaction, highlighting its use in oligopeptide synthesis (Chou et al., 1978).

  • The PPARalpha Leu162Val polymorphism was studied in relation to obesity, type 2 diabetes, dyslipidaemia, and related quantitative traits, demonstrating the role of these amino acids in genetic studies (Sparsø et al., 2007).

  • The Leu-74 to Val mutation in HIV-1 reverse transcriptase was shown to confer a replication disadvantage to the virus, important in the context of HIV research and therapy (Sharma & Crumpacker, 1997).

properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNKBDCDDUXJCU-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.